Urocortin (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

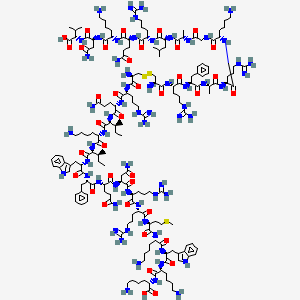

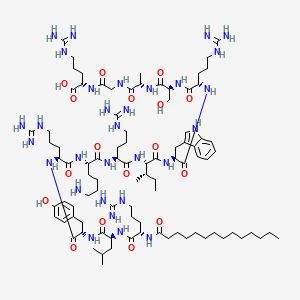

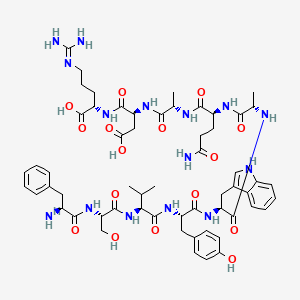

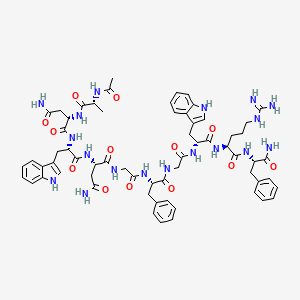

Urocortin (UCN) is a protein in humans encoded by the UCN gene . It belongs to the corticotropin-releasing factor (CRF) family of proteins, which includes CRF, urotensin I, sauvagine, urocortin II, and urocortin III . Urocortin is involved in the mammalian stress response and regulates aspects of appetite and stress response .

Synthesis Analysis

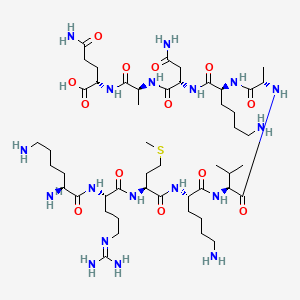

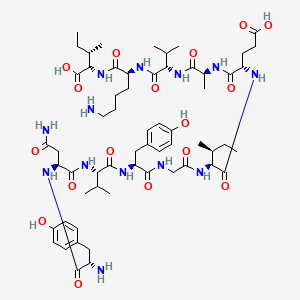

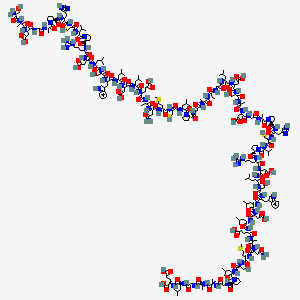

Urocortin is a peptide composed of 40 amino acids . It is synthesized in human anterior pituitary cells and may play an important role in biological features of the normal pituitary gland, possibly as an autocrine or a paracrine regulator .

Molecular Structure Analysis

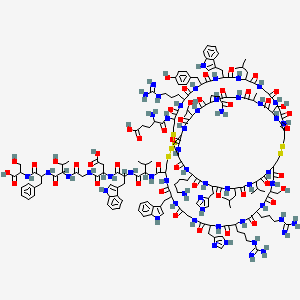

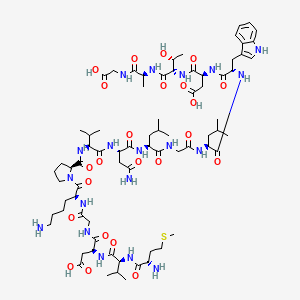

The structure of Urocortin is alpha-helical, with a small kink or a turn around residues 25-27, resulting in a helix-loop-helix motif . The C-terminal helices are of amphipathic nature, whereas the N-terminal helices vary in their amphipathicity .

Chemical Reactions Analysis

Urocortin binds to CRF2 to produce several cardioprotective effects, which include the induction of MEK 1/2 which phosphorylates and activates p42/44 MAPK .

Physical And Chemical Properties Analysis

Urocortin is a solid substance with a molecular weight of 4696.24 g/mol . Its formula is C204H337N63O64 .

科学研究应用

心血管系统

Urocortin,一种强效的血管扩张剂,在心血管系统中发挥着生理或病理生理作用 {svg_1}. 已知它能诱导人类内乳动脉舒张 {svg_2}. 这种效应既依赖于内皮,也独立于内皮 {svg_3}. 依赖于内皮的成分主要涉及内皮一氧化氮 (NO) 的释放,该一氧化氮反过来通过环磷酸鸟苷依赖机制刺激血管平滑肌中的 Ca 2+ 激活 K + 通道 {svg_4}.

心脏保护

Urocortin具有心脏保护作用 {svg_5}. 它介导血管舒张,在缺氧/缺血损伤期间改善冠脉血流和氧气输送 {svg_6}. Urocortin激活多种细胞内信号通路,以防止由缺氧/缺血引起的的心脏细胞损伤或死亡 {svg_7}.

缺血性心脏保护

Urocortin在缺血性心脏保护中起作用 {svg_8}. 据推测,Urocortin亚型通过靶向不同分子水平的多个信号通路,在改善心血管功能方面具有巨大的潜力 {svg_9}. 这包括其急性效应和长期效应 {svg_10}.

心脏重塑不良

Urocortin在心脏重塑不良中起作用 {svg_11}. 缺血和再灌注 (I/R) 损伤的并发症引发了心脏重塑不良,涉及炎症、Ca 2+ 稳态处理失当、凋亡基因激活、心肌细胞丢失等,这些通常会发展为心力衰竭 {svg_12}.

心力衰竭治疗

Urocortin可用于治疗心力衰竭 {svg_13}. 迫切需要开发针对缺血性心脏病 (IHD) 和心力衰竭 (HF) 的新型心脏保护疗法,而 Urocortin 亚型在这个领域显示出了希望 {svg_14}.

血管效应

Urocortin 2 和 Urocortin 3 是内源性肽,在心血管病理生理学中发挥着越来越重要的作用 {svg_15}. 已经研究了它们的药效学特征以及内皮在体内介导其血管运动效应中的作用 {svg_16}.

作用机制

Target of Action

Urocortin (UCN) is a peptide composed of 40 amino acids, and it belongs to the corticotrophin-releasing factor (CRF) family of proteins . It is known to interact with the CRF type 1 and CRF type 2 receptors . Urocortin is considered the primary ligand for the CRF type 2 receptor, as it has higher binding affinity for the CRF type 2 receptor than CRF .

Mode of Action

Urocortin binds to the CRF type 2 receptor, activating several signaling pathways that have both cytoplasmic and mitochondrial targets . These pathways culminate in the alteration of cellular metabolism and the modulation of apoptosis . In addition, Urocortin is thought to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in response to immune challenge .

Biochemical Pathways

Urocortin activates several G-protein coupled signaling and protein-kinase pathways . These pathways lead to different transcriptional and translational effects, all of which preferentially converge on the mitochondria, where the modulation of apoptosis is considered their principal action . For instance, Urocortin induces MEK 1/2 which phosphorylates and activates p42/44 MAPK. This pathway increases the expression of cardiotropin-1 (CT-1) and molecular chaperone Hsp90, both cardioprotective agents .

Pharmacokinetics

It has been reported that urocortin serum levels were quantified in patients with mild to moderate systolic dysfunction, suggesting an increased secretion of urocortin in early heart failure .

Result of Action

Urocortin has several effects within the cardiovascular system . It has been demonstrated in experimental models, and consequently suggested in human diseases, that Urocortin-mediated inhibition of apoptosis can be exploited for the improvement of both therapeutic and preventative strategies against cardiovascular diseases . Specifically, some unavoidable iatrogenic ischemia/reperfusion (I/R) injuries, e.g., during cardiac surgery or percutaneous coronary angioplasty, may greatly benefit from the anti-apoptotic effect of Urocortins .

Action Environment

Urocortin is expressed widely in the central and peripheral nervous systems, with a pattern similar to that of CRF . It is also expressed in peripheral tissues such as the heart . The action environment of Urocortin is therefore quite broad, and environmental factors that influence its action, efficacy, and stability could include the specific tissue environment, the presence of stressors, and the overall physiological state of the organism.

属性

IUPAC Name |

4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIOOWPFSOAZSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C204H337N63O64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4696 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary target of urocortin in the brain, and does this differ between species?

A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.

Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?

A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.

Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?

A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)